Methyl 2-chloro-5-methylthiazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-chloro-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLMIHCEOBUKCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-methylthiazole-4-carboxylate typically involves the reaction of 2-chloro-5-methylthiazole-4-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure. The final product is purified using industrial-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-methylthiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New thiazole derivatives with different functional groups.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiazolidines and other reduced derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its pharmacological properties, particularly its interactions with neurotransmitter systems. Its structure suggests potential activity as an antagonist or modulator at various receptor sites.
Neuropharmacology
Research indicates that compounds similar to 6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(o-tolyl)pyridazin-3(2H)-one may interact with serotonin and dopamine receptors, making it a candidate for treating psychiatric disorders such as depression and anxiety.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their affinity to serotonin receptors. The results showed that modifications in the piperazine moiety significantly affected binding affinity and selectivity, suggesting that similar modifications could enhance the therapeutic profile of this compound .
Antitumor Activity
Recent investigations have also focused on the antitumor potential of this compound. Its ability to inhibit cancer cell proliferation has been attributed to its action on specific signaling pathways involved in cell cycle regulation.
Data Table: Antitumor Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.2 | Inhibition of PI3K/Akt pathway |
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 10.8 | Cell cycle arrest at G2/M phase |
Synthetic Applications
The compound's unique structure allows it to serve as a building block in the synthesis of more complex molecules.
Synthetic Intermediate
It can be utilized as an intermediate in the synthesis of other pharmacologically active compounds, particularly those targeting neurological disorders or cancer.
Case Study : In a synthetic chemistry study, researchers demonstrated the utility of this compound in creating novel derivatives that showed enhanced biological activity compared to their precursors .
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-methylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . The thiazole ring plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Impact of Substituents on Properties
Halogen Substitution: Replacing chlorine with bromine (e.g., Ethyl 2-bromo-4-methylthiazole-5-carboxylate) increases molecular weight and alters reactivity. Bromine’s larger atomic radius and weaker bond strength compared to chlorine may enhance its utility in nucleophilic substitution reactions .
Ester Group Variations :
- Methyl esters (e.g., target compound) are more prone to hydrolysis under basic conditions compared to ethyl esters (e.g., Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate) due to reduced steric protection .
Aromatic and Electron-Withdrawing Groups: The trifluoromethylphenyl group in Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate introduces strong electron-withdrawing effects, which can stabilize negative charges and influence π-π stacking interactions in supramolecular chemistry .
Ring Heteroatom Variation :
- Oxazole analogs (e.g., Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate) exhibit different electronic properties due to oxygen’s higher electronegativity compared to sulfur in thiazoles. This affects resonance stabilization and reactivity in cycloaddition reactions .
Biological Activity
Methyl 2-chloro-5-methylthiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the chlorine atom and ester group enhances its reactivity and binding affinity to biological targets. Its chemical structure can be represented as follows:
The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors. The chlorine atom and ester group play crucial roles in mediating these interactions, which may lead to the inhibition or activation of various biochemical pathways. Research indicates that compounds with similar thiazole structures often exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes.
Antimicrobial Properties
This compound has been studied for its potential antimicrobial activities against various pathogens. A notable study demonstrated its effectiveness against Mycobacterium tuberculosis, where derivatives of thiazole compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.06 µg/ml . This suggests that modifications to the thiazole structure can yield potent anti-tubercular agents.
Anticancer Activity
The compound has also shown promise in cancer research. In vitro studies have tested its effects on different cancer cell lines, including liver carcinoma (HEPG2) and breast cancer (MCF-7). The results from cytotoxicity assays indicated that this compound significantly reduced cell viability, with IC50 values around 40 µM for HEPG2 cells and 60 µM for MCF-7 cells.
| Cell Line | IC50 (µM) |
|---|---|
| HEPG2 | 40 |
| MCF-7 | 60 |
Case Studies
-
In Vitro Testing on Cancer Cell Lines :
- A study evaluated the cytotoxic effects of this compound on liver carcinoma (HEPG2) and breast cancer (MCF-7) cell lines. The compound demonstrated significant cytotoxicity, suggesting potential as an anticancer agent.
- Antimicrobial Activity Against M. tuberculosis :
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-chloro-5-methylthiazole-4-carboxylate, and how can reaction conditions be controlled to maximize yield?
- The synthesis typically involves cyclization reactions to form the thiazole ring, followed by esterification. Key steps include:
- Use of methyl chloroformate or methyl halides for esterification under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .
- Control of temperature (40–90°C) and pH (neutral to slightly acidic) to prevent side reactions like hydrolysis of the ester group .
- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the ester group (δ ~3.8–4.0 ppm for methyl ester protons) and chlorothiazole ring structure (δ ~6.5–7.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 191.6353 (CHClNOS) .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures, revealing planarity of the thiazole ring and bond angles critical for reactivity .
Q. What biological activities have been reported for this compound, and how are these assays designed?
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis (e.g., using microplate Alamar Blue assays) show activity at ~5–10 µg/mL .
- Anticancer Screening : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) evaluate IC values, with structural analogs showing potency via apoptosis induction .
Advanced Research Questions
Q. How can crystallization challenges for this compound be addressed to improve diffraction quality?
- Solvent Selection : Use mixed solvents (e.g., dichloromethane/hexane) to slow crystallization and reduce twinning .
- Hydrogen Bond Analysis : Graph set analysis (via Etter’s rules) identifies dominant and interactions, guiding co-crystallization strategies with hydrogen-bond acceptors .
Q. How should researchers reconcile contradictory data on the reactivity of the chlorothiazole ring in substitution reactions?
- Kinetic vs. Thermodynamic Control : Competing studies report preferential substitution at C-2 vs. C-5. Methodological adjustments (e.g., varying nucleophile strength, temperature) can shift selectivity:
- Strong nucleophiles (e.g., amines) favor C-2 substitution under mild conditions (25°C) .
- High temperatures (80°C) promote C-5 substitution due to ring strain relief .
Q. What strategies are used to study interactions between this compound and biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., Mycobacterium enoyl-ACP reductase) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) and stoichiometry for target proteins .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Functional Group Modifications :
- Replacing the methyl ester with ethyl enhances lipophilicity (logP +0.5), improving membrane permeability .
- Substituting chlorine at C-2 with bromine increases steric bulk, reducing off-target interactions .
- Comparative Analysis : Benchmark against analogs like Ethyl 2-chloro-4-methylthiazole-5-carboxylate (CAS 907545-27-1) highlights the methyl group’s role in metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
